molecular formula C18H19NO2 B14440385 Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate CAS No. 79370-15-3

Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate

Katalognummer: B14440385
CAS-Nummer: 79370-15-3
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: GRYSWPCZNMKYGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzoate ester group through an ethenyl linkage. Its distinct structure makes it a valuable subject of study in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to participate in electron transfer reactions, making it an effective agent in various biochemical pathways. Additionally, its structural features allow it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the ethenyl linkage.

    4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Contains a pyridinium ring instead of a benzoate ester.

    Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-chlorobenzenesulfonate: Similar structure with a different counterion

Uniqueness

Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

79370-15-3

Molekularformel

C18H19NO2

Molekulargewicht

281.3 g/mol

IUPAC-Name

methyl 4-[2-[4-(dimethylamino)phenyl]ethenyl]benzoate

InChI

InChI=1S/C18H19NO2/c1-19(2)17-12-8-15(9-13-17)5-4-14-6-10-16(11-7-14)18(20)21-3/h4-13H,1-3H3

InChI-Schlüssel

GRYSWPCZNMKYGV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.